molecular formula C3H6O2 B104164 Oxetan-3-ol CAS No. 7748-36-9

Oxetan-3-ol

Cat. No. B104164
CAS RN: 7748-36-9
M. Wt: 74.08 g/mol
InChI Key: QMLWSAXEQSBAAQ-UHFFFAOYSA-N
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Description

Oxetan-3-ol is a compound that has garnered attention in the field of drug discovery due to its potential as a bioisostere for the carboxylic acid functional group. Its unique oxetane ring has been shown to serve as an isostere of the carbonyl moiety, which suggests that oxetan-3-ol could be considered as a surrogate for carboxylic acid in various applications . The oxetane ring is also useful as a bioisostere for geminal dimethyl groups and carbonyl groups, which has implications for the design of novel pharmaceuticals .

Synthesis Analysis

The synthesis of oxetan-3-ones, which are closely related to oxetan-3-ol, can be achieved through a gold-catalyzed one-step process from readily available propargylic alcohols. This method is practical as it does not require the exclusion of moisture or air, making it a potentially general entry into alpha-oxo metal carbene chemistry . Additionally, the synthesis of 3-aminooxetanes from oxetan-3-tert-butylsulfinimine demonstrates a straightforward approach to access structurally diverse aminooxetanes, which are valuable in drug discovery .

Molecular Structure Analysis

Oxetan-3-ol's molecular structure is characterized by the presence of an oxetane ring, which can induce significant changes in solubility, lipophilicity, metabolic stability, and conformational preference when it replaces common functionalities like gem-dimethyl or carbonyl groups . The incorporation of an oxetane into an aliphatic chain can lead to conformational changes that favor synclinal arrangements . Moreover, the oxetane ring has been incorporated into peptidomimetics, replacing one of the amide C=O bonds in the peptide backbone, which provides structural insights into the potential applications of oxetane-containing compounds .

Chemical Reactions Analysis

Oxetanes, including oxetan-3-ol, are versatile intermediates in organic synthesis. They can undergo strategic manipulations such as ring expansion, ring opening, and C-2 functionalization to construct heterocyclic systems . The reactivity of oxetan-3-tert-butylsulfinimine also allows for the preparation of substituted 3-aminooxetanes, expanding the utility of oxetanes in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxetan-3-ol and its derivatives have been evaluated, suggesting that these compounds hold promise as isosteric replacements for the carboxylic acid moiety. Model compounds have been designed, synthesized, and assessed for their physicochemical properties, and derivatives of the cyclooxygenase inhibitor ibuprofen have been synthesized and evaluated for their ability to inhibit eicosanoid biosynthesis in vitro . The synthesis of diversely functionalized oxetanes has also been achieved, providing fragments with desirable properties for drug discovery .

Scientific Research Applications

Bioisosteric Replacements

Oxetan-3-ol demonstrates potential as a bioisostere for the carboxylic acid functional group, offering promising applications in medicinal chemistry. A study by Lassalas et al. (2017) explored oxetan-3-ol and related structures as isosteric replacements for the carboxylic acid moiety, which could significantly impact the field of drug design and synthesis (Lassalas et al., 2017).

Synthesis Approaches

The synthesis of oxetan-3-ol is a crucial aspect of its application in scientific research. Tianxiang et al. (2016) reported concise methods for synthesizing oxetan-3-ol from epoxy chloropropane, emphasizing its use in preparing 3-oxetanone, a key component in synthetic and medicinal chemistry (Tianxiang et al., 2016).

Novel Bioisosteric Replacements

Croft et al. (2017) presented 3-Sulfanyl-oxetanes as novel bioisosteric replacements for thioesters or benzyl sulfides, derived from oxetan-3-ols. Their study highlights the use of oxetane sulfides in creating new motifs for drug discovery (Croft et al., 2017).

3-Aminooxetanes Synthesis

Hamzik and Brubaker (2010) described an approach to synthesize diverse 3-aminooxetanes using oxetan-3-tert-butylsulfinimine, underscoring the relevance of the oxetane ring in drug discovery as a bioisostere for geminal dimethyl and carbonyl groups (Hamzik & Brubaker, 2010).

Drug Discovery Enhancements

Wuitschik et al. (2010) discussed how oxetane substitutions can significantly alter properties like solubility, lipophilicity, metabolic stability, and conformational preference in drug molecules. Their study emphasized the transformative impact of oxetanes in drug discovery (Wuitschik et al., 2010).

Protein Modification

Boutureira et al. (2017) introduced a method for incorporating oxetanes into proteins, which could pave the way for new drug candidates with improved properties. Their research focused on chemoselective alkylation of cysteine in proteins with 3-oxetane bromides (Boutureira et al., 2017).

Efficient Synthesis of Oxetan-3-ones

Ye et al. (2010) developed a general solution for the synthesis of various oxetan-3-ones, crucial substrates in drug discovery, using a gold-catalyzed process from propargylic alcohols (Ye et al., 2010).

Gene-Silencing Activity

Opalinska and Gewirtz (2005) demonstrated that antisense oligodeoxynucleotides containing oxetane modifications could effectively silence genes in cellular systems. This highlights oxetane's potential in gene therapy applications (Opalinska & Gewirtz, 2005).

Safety And Hazards

Oxetan-3-ol is harmful if swallowed and causes serious eye damage . It is a combustible liquid and causes skin irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Oxetan-3-ol is an important and general precursor for 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane, which are currently only accessible via multiple steps starting from oxetan-3-ol . This suggests that Oxetan-3-ol holds promise for future research and applications in the field of organic chemistry.

properties

IUPAC Name

oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLWSAXEQSBAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433064
Record name Oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-3-ol

CAS RN

7748-36-9
Record name Oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxetan-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
P Lassalas, K Oukoloff, V Makani… - ACS medicinal …, 2017 - ACS Publications
… Taken together, our results clearly suggest that oxetan-3-ol as well as thietan-3-ol and related sulfoxide and sulfone derivatives may be considered as alternative bioisosteres of the …
Number of citations: 38 pubs.acs.org
M Born, K Karaghiosoff… - The Journal of Organic …, 2021 - ACS Publications
… the help of now commercially available oxetan-3-ol using strongly improved methods. Both … oxetan-3-ol was first described by Wojtowicz and Polak in 1973. (11) Hereby, oxetan-3-ol …
Number of citations: 6 pubs.acs.org
Y Dejaegher, NM Kuz'menok, AM Zvonok… - Chemical …, 2002 - ACS Publications
… Mild oxidation of oxetan-3-ol 207 with chromic oxide and pyridine gave oxetan-3-one 208 in 55% yield (Scheme 57). The use of permanganate, dichromate, or Oppenauer oxidation …
Number of citations: 136 pubs.acs.org
XY Xia, W Sun, W He, Y Feng, L Zhan, Y Luo - Russian Journal of Organic …, 2020 - Springer
… Recently, in an effort to develop a practical synthetic protocol for oxetan-3-ol (1), we obtained better results in the ring opening reactions of epichlorohydrin with benzoic acids, because …
Number of citations: 4 link.springer.com
TX Xu, X Leng, S Huang, X Wang - 2015 2nd International …, 2015 - atlantis-press.com
… So based on A’s report, we developed a modified approach to obtain oxetan-3-ol. Our retrosynthesis was depicted in Figure 2. The target oxetan-3-ol was disconnected to …
Number of citations: 0 www.atlantis-press.com
JJ Rojas, JA Bull - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… from 3-(4-methoxyphenyl)oxetan-3-ol (2) in a four-step synthetic sequence on gram scale with one column chromatography ( CC ) required (eq 1). 3-(4-Methoxyphenyl)oxetan-3-ol (2) is …
Number of citations: 1 onlinelibrary.wiley.com
RA Croft, JJ Mousseau, C Choi… - Chemistry–A European …, 2016 - Wiley Online Library
… Alternative 3-aryl-oxetan-3-ol substrates were prepared (5–10), each with a para-donating aromatic groups (see the Supporting Information). Using either catechol or 2-methylphenol …
A Shinde, SR Ugale, Y Nandurkar, M Modak… - ACS …, 2022 - ACS Publications
… (6) upon reaction with n-butyllithium followed by nucleophilic addition reaction with oxetan-3-one gave 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol (7). …
Number of citations: 2 pubs.acs.org
AG Harter, TM Klapötke, J Stierstorfer… - …, 2021 - Wiley Online Library
… Further, different trapping reactions of the isocyanate with hydroxyl (methanol, oxetan-3-ol) and amino (2-amino-5H-tetrazole) functions are described. All products were extensively …
A Banerjee - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Method: treatment of oxetan‐3‐ol with P 2 O 5 , DMSO, and Et 3 N at −5 C provided the 3‐oxetanone in 48% yield after distillation without aqueous workup. Alternatively, 3‐…
Number of citations: 0 onlinelibrary.wiley.com

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